

# Cross-Referencing Cernuine Spectral Data: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: *Cernuine*

Cat. No.: *B1211191*

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A comprehensive analysis of **cernuine**'s spectral data, cross-referenced with established literature values, provides a foundational tool for researchers in natural product chemistry, pharmacology, and drug development. This guide presents a detailed comparison of available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry data for the Lycopodium alkaloid, **cernuine**, alongside the experimental protocols utilized for their acquisition.

**Cernuine**, a prominent member of the Lycopodium alkaloids, has been the subject of structural elucidation studies that have defined its unique chemical architecture. This guide compiles and compares spectral data from pivotal literature to offer a standardized reference for the identification and characterization of this compound.

## Comparative Spectral Data Analysis

The following tables summarize the key spectral data for **cernuine**, drawing from foundational studies in the field. This allows for a direct comparison between reported values and serves as a quick reference for researchers.

Table 1:  $^1\text{H}$  NMR Spectral Data of **Cernuine**

Proton	Literature Chemical Shift ( $\delta$ ppm)
H-7	4.54 (poorly resolved quartet, $J \approx 11$ Hz)
H-12	6.2 (broad singlet)
C-15 CH <sub>3</sub>	9.13 (doublet, $J = 6$ Hz)
Literature Source: Ayer, W. A., et al. (1966). The alkaloids of Lycopodium cernuum L. I. The structures of cernuine and lycocernuine. Canadian Journal of Chemistry.[1]	

Table 2: <sup>13</sup>C NMR Spectral Data of **Cernuine** and Related Alkaloids

While a dedicated <sup>13</sup>C NMR spectrum for **cernuine** was not found in the initial key literature, data for structurally related Lycopodium alkaloids provide valuable comparative insights. For instance, studies on alkaloids such as lycodine and its derivatives offer a framework for predicting and interpreting the <sup>13</sup>C NMR spectrum of **cernuine**. Researchers can infer the chemical shifts of corresponding carbon atoms based on structural similarities.

Table 3: Infrared (IR) Spectral Data of **Cernuine**

Functional Group	Literature Wavenumber (cm <sup>-1</sup> )
N-H/O-H stretch	3615
C=O stretch	1620
C-H bend	1410
Literature Source: Ayer, W. A., et al. (1966). The alkaloids of Lycopodium cernuum L. I. The structures of cernuine and lycocernuine. Canadian Journal of Chemistry.[1]	

Table 4: Mass Spectrometry (MS) Data of **Cernuine**

m/z	Relative Intensity (%)	Assignment
278	19	Molecular Ion [M] <sup>+</sup>
249	23	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
220	58	
219	100	
166	20	
165	37	
152	29	

Literature Source: Ayer, W. A., et al. (1966). The alkaloids of Lycopodium cernuum L. I. The structures of cernuine and lycocernuine. Canadian Journal of Chemistry.[1]

## Experimental Protocols

The methodologies employed to obtain the cited spectral data are crucial for reproducibility and accurate comparison.

**Isolation of Cernuine:** The isolation of **cernuine**, as described by Ayer et al. (1966), involved the extraction of dried plant material of Lycopodium cernuum with methanol. The crude alkaloids were then subjected to a series of acid-base extractions and chromatographic separations to yield pure **cernuine**.

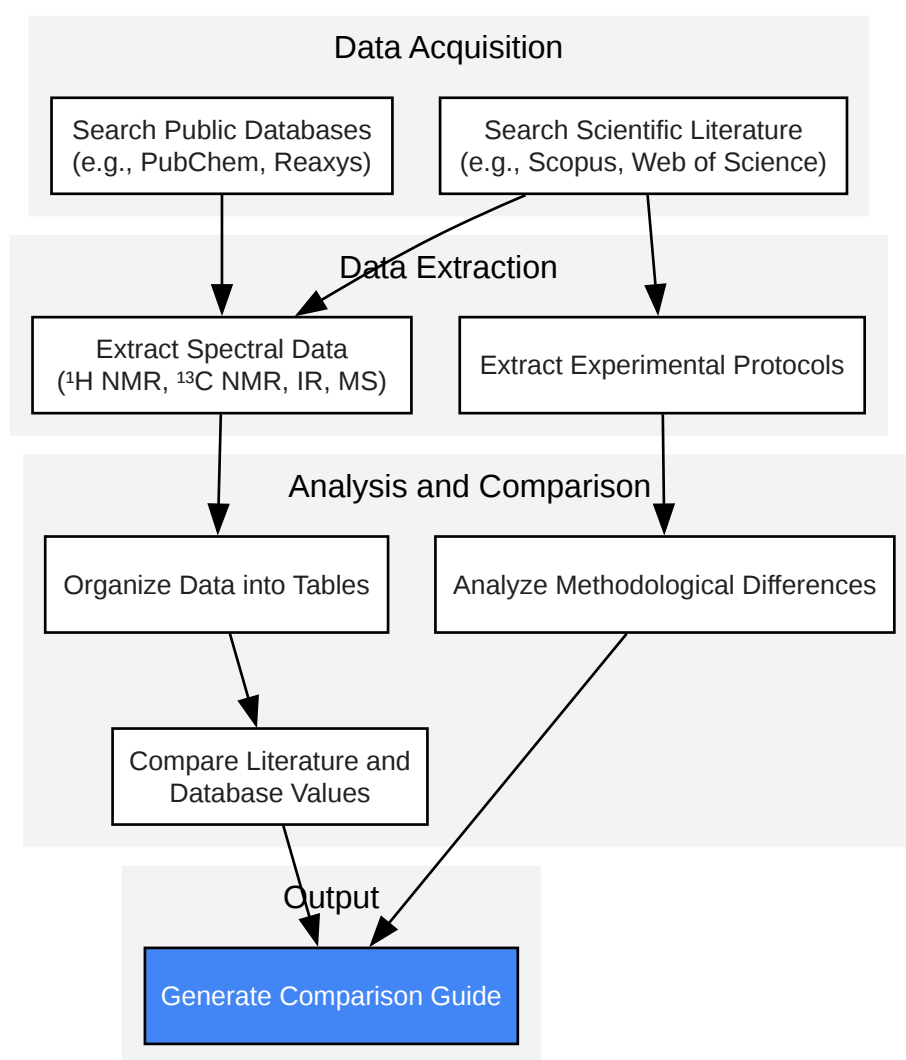
Spectroscopic Analysis:

- <sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum was recorded on a 60 Mc.p.s. (MHz) spectrometer. The solvent used was not explicitly stated in the primary literature.
- Infrared Spectroscopy:** The IR spectrum was obtained in chloroform (CHCl<sub>3</sub>) solution.

- Mass Spectrometry: The mass spectrum was determined using a standard mass spectrometer, with the data representing the most intense peaks.

## Logical Workflow for Spectral Data Cross-Referencing

The process of cross-referencing spectral data is a critical step in the structural elucidation of natural products. The following diagram illustrates a typical workflow.



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Caption: Workflow for cross-referencing spectral data.

This guide serves as a centralized resource for the spectral properties of **cernuine**, facilitating its identification and further investigation. The provided data and workflow aim to support researchers in their efforts to explore the chemical and biological potential of this intriguing natural product.

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## References

- 1. cdnsciencepub.com [cdnsciencepub.com]
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